molecular formula C11H17N3O2 B6952093 N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine

N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine

Cat. No.: B6952093
M. Wt: 223.27 g/mol
InChI Key: CMZXPFKRLUKBHY-UHFFFAOYSA-N
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Description

N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. This compound features a pyrazine ring substituted with a methoxyoxan-4-ylmethyl group, which contributes to its unique chemical properties.

Properties

IUPAC Name

N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-15-11(2-6-16-7-3-11)9-14-10-8-12-4-5-13-10/h4-5,8H,2-3,6-7,9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMZXPFKRLUKBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)CNC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine can be achieved through several synthetic routes. One common method involves the reaction of pyrazin-2-amine with 4-methoxyoxan-4-ylmethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

For industrial production, the synthesis can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of automated systems and real-time monitoring helps in maintaining the desired reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Formation of N-[(4-oxooxan-4-yl)methyl]pyrazin-2-amine.

    Reduction: Formation of N-[(4-hydroxyoxan-4-yl)methyl]pyrazin-2-amine.

    Substitution: Formation of N-[(4-halogenoxan-4-yl)methyl]pyrazin-2-amine.

Scientific Research Applications

N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The methoxyoxan-4-ylmethyl group enhances the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methoxyoxan-4-yl)methyl]-3,3-dimethylbutan-1-amine
  • (4-methoxyoxan-4-yl)(pyrazin-2-yl)methylamine

Uniqueness

N-[(4-methoxyoxan-4-yl)methyl]pyrazin-2-amine stands out due to its unique combination of the pyrazine ring and the methoxyoxan-4-ylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

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